molecular formula C12H14F3N5O4 B279754 1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279754
M. Wt: 349.27 g/mol
InChI Key: ZUQKAOGNIPFNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that 1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has various biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to its potential anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is the further investigation of its anti-inflammatory and anti-tumor properties, with the aim of developing new drugs based on this compound. Another direction is the study of its potential use in agriculture, with the aim of developing new herbicides that are more effective and environmentally friendly. Additionally, the synthesis of novel materials based on this compound could also be an interesting area of research.

Synthesis Methods

The synthesis of 1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with trifluoroacetic anhydride and then with sodium methoxide. The resulting compound is then treated with acetic anhydride to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

1-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-inflammatory and anti-tumor agent. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use in the synthesis of novel materials.

properties

Molecular Formula

C12H14F3N5O4

Molecular Weight

349.27 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

InChI

InChI=1S/C12H14F3N5O4/c1-6-4-11(22,12(13,14)15)19(16-6)9(21)5-18-8(3)10(20(23)24)7(2)17-18/h22H,4-5H2,1-3H3

InChI Key

ZUQKAOGNIPFNHC-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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